trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . This compound is known for its unique structural properties, which include a cyclohexane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophilic reagents that replace the benzoyl or carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: H2O2, catalysts like hexafluorophosphate salts.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for potential therapeutic properties, although specific applications are not well-documented.
Industry:
Mechanism of Action
The mechanism of action for trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural properties .
Comparison with Similar Compounds
trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different substitution pattern.
trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different stereochemistry.
Uniqueness:
Properties
IUPAC Name |
(1R,2R)-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMSWNKAZFZYCV-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCCC2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183356 | |
Record name | rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-81-9 | |
Record name | rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733742-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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